![molecular formula C23H22N6O4S B2433370 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1242874-09-4](/img/structure/B2433370.png)
2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
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Biological Activity
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule notable for its potential biological activities. This article examines the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by multiple functional groups, including:
- Amino group
- Oxadiazole ring
- Pyrazole moiety
- Dihydro-benzodioxin structure
The molecular formula is C21H22N6O2S with a molecular weight of approximately 438.5 g/mol. The presence of these functional groups suggests diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Anticancer Properties : Compounds containing pyrazole and oxadiazole scaffolds have shown promising anticancer effects by inhibiting cell proliferation in various cancer cell lines. For instance, studies have reported that derivatives with similar structures can induce apoptosis in cancer cells like HCT-116 and HeLa with IC50 values below 100 μM .
- Anti-inflammatory Effects : Some derivatives are known to exhibit anti-inflammatory activity by modulating inflammatory pathways. This could be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
- Analgesic Activity : Similar compounds have demonstrated analgesic properties in preclinical studies, suggesting potential applications in pain management.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole and oxadiazole derivatives inhibit key enzymes involved in cancer progression, such as topoisomerases and telomerases .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and promoting phosphatidylserine translocation to the outer leaflet of the cell membrane .
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of structurally similar oxadiazole derivatives on human cancer cell lines. The results indicated that certain compounds led to significant apoptosis induction in HCT-116 and HeLa cells, with IC50 values ranging from 34 μM to 75 μM. Morphological changes consistent with apoptosis were observed, including cell shrinkage and detachment from the substrate .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that these compounds reduced the production of pro-inflammatory cytokines in vitro, highlighting their potential as therapeutic agents in inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
Compound A | Structure A | Pyrazole derivative | Anticancer (IC50 < 100 μM) |
Compound B | Structure B | Oxadiazole derivative | Anti-inflammatory |
Compound C | Structure C | Benzodioxin derivative | Analgesic |
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazole and oxadiazole exhibit notable anticancer properties. The specific compound under discussion has not been extensively studied yet; however, its structural components suggest potential efficacy in modulating various biological pathways related to cancer cell proliferation and survival. For instance:
- Compounds with similar scaffolds have shown significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% in some cases .
Anti-inflammatory and Analgesic Effects
Compounds containing pyrazole rings are often associated with anti-inflammatory and analgesic activities. Given the presence of the pyrazole moiety in this compound, it may also exhibit similar properties, making it a candidate for further investigation in pain management and inflammatory conditions .
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibitory potential of compounds similar to this one. For example:
- Research on sulfonamides with benzodioxane structures demonstrated their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are critical targets for treating diabetes and Alzheimer's disease . This suggests that the compound could be investigated for similar enzyme inhibition capabilities.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic pathways for this compound are not detailed in the literature, they likely follow methodologies established for other pyrazole and oxadiazole derivatives. Common strategies may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of oxadiazole moieties via condensation or coupling reactions.
- Functionalization of the benzodioxin segment through nucleophilic substitution or electrophilic aromatic substitution.
Case Study: Anticancer Activity
In a study focusing on N-Aryl oxadiazolamines, compounds structurally related to the target molecule demonstrated significant anticancer activity against various cell lines. For example:
- The compound 6h , which shares structural similarities with our target compound, displayed PGIs of over 85% against several cancer cell lines . This highlights the potential for further exploration of our target compound in anticancer research.
Case Study: Enzyme Inhibition
Another research effort synthesized a series of compounds bearing oxadiazole structures to evaluate their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings indicated substantial inhibitory activity against these enzymes, suggesting a therapeutic potential for managing Type 2 diabetes and Alzheimer's disease .
Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-13-4-3-5-14(10-13)21-26-22(33-28-21)19-20(24)29(27-23(19)34-2)12-18(30)25-15-6-7-16-17(11-15)32-9-8-31-16/h3-7,10-11H,8-9,12,24H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQQDNFUABCHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC5=C(C=C4)OCCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.